Sodium [4-(trifluoromethyl)phenyl]methanide
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Overview
Description
Sodium [4-(trifluoromethyl)phenyl]methanide is an organofluorine compound that contains a benzene ring substituted with a trifluoromethyl group. This compound is part of the broader class of trifluoromethylbenzenes, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of sodium [4-(trifluoromethyl)phenyl]methanide typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with sodium metal in an appropriate solvent. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Sodium [4-(trifluoromethyl)phenyl]methanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Scientific Research Applications
Sodium [4-(trifluoromethyl)phenyl]methanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of sodium [4-(trifluoromethyl)phenyl]methanide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Sodium [4-(trifluoromethyl)phenyl]methanide can be compared with other trifluoromethylbenzenes, such as:
4-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of a methanide group, leading to different chemical reactivity and applications.
4-(trifluoromethyl)benzaldehyde: This compound contains an aldehyde group, making it useful in different synthetic applications compared to this compound.
4-(trifluoromethyl)benzoic acid: The presence of a carboxyl group in this compound gives it distinct properties and uses in the synthesis of pharmaceuticals and agrochemicals.
This compound is unique due to its specific combination of a trifluoromethyl group and a methanide group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62781-73-1 |
---|---|
Molecular Formula |
C8H6F3Na |
Molecular Weight |
182.12 g/mol |
IUPAC Name |
sodium;1-methanidyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3.Na/c1-6-2-4-7(5-3-6)8(9,10)11;/h2-5H,1H2;/q-1;+1 |
InChI Key |
QGMPWRGXJLLVEW-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Na+] |
Origin of Product |
United States |
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